molecular formula C11H13NO2 B2648696 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1368895-64-0

5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2648696
CAS No.: 1368895-64-0
M. Wt: 191.23
InChI Key: CCRHJRFNRKIETR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one ( 1368895-64-0) is a high-purity indolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol, is a key synthetic intermediate and a potential bioactive molecule . The indole and indolinone scaffolds are recognized as privileged structures in pharmacology, found in numerous natural products and drugs, and are known to exhibit a wide range of biological activities . This specific derivative has been investigated as a modulator of G protein-coupled receptor kinase 5 (GRK5), making it a valuable tool for researching signaling pathways involved in various diseases . Preclinical research indicates that modulators of this class are relevant for the study of cancer, insulin-related pathways, metabolic diseases such as diabetes, and conditions involving impaired adipose tissue development like obesity . Furthermore, structurally similar indole and indolinone compounds have demonstrated potent antiproliferative effects by targeting key oncogenic drivers such as the epidermal growth factor receptor (EGFR), including both wild-type and resistant mutant forms, highlighting the therapeutic potential of this chemical class in oncology research . Researchers will find this compound particularly useful for exploring new treatments for resistant cancers and metabolic disorders. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(hydroxymethyl)-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)8-5-7(6-13)3-4-9(8)12-10(11)14/h3-5,13H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRHJRFNRKIETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)CO)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with formaldehyde and a suitable catalyst. One common method is the Mannich reaction, where the indole derivative reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product. The reaction conditions often include temperatures ranging from 25°C to 100°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of high-pressure reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one exhibits potential anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study reported that the compound effectively reduced cell viability in breast cancer cells through the activation of caspase pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It was found to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of signaling pathways related to inflammation and apoptosis .

Photonic Materials

In material science, this compound has been explored for its application in photonic devices. Its unique optical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The compound's ability to emit light upon excitation makes it a candidate for further development in this field .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on phospholipase A2 (PLA2) enzymes. Inhibition of PLA2 is significant due to its role in various inflammatory processes. Studies reveal that this compound can effectively inhibit specific PLA2 isoforms, providing insights into potential therapeutic applications for inflammatory diseases .

Summary of Biological Activities

Activity TypeTarget/PathwayEffect ObservedReference
AnticancerApoptosis inductionReduced cell viability in cancer cells
NeuroprotectionOxidative stress modulationProtection against neuronal damage
Enzyme InhibitionPhospholipase A2Inhibition of enzyme activity
  • Anticancer Study : A laboratory experiment demonstrated that treatment with this compound resulted in a significant decrease in proliferation rates of MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
  • Neuroprotection Research : In vitro assays showed that the compound could mitigate oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells. The protective effect was attributed to the upregulation of antioxidant enzymes.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological processes. The indole ring structure allows the compound to interact with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Differences

5-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is more lipophilic, favoring membrane permeability but limiting solubility in polar solvents . Chloro-substituted derivatives (e.g., 5-chloro-3,3-dimethyl analog) exhibit greater electrophilicity, making them reactive intermediates in cross-coupling reactions .

Biological Activity

  • Hydroxymethyl-substituted furan derivatives (e.g., 5-(hydroxymethyl)-2-furancarboxaldehyde) demonstrate antimicrobial and antifungal activity, suggesting the target compound may share similar bioactive properties .
  • 5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one contains a conjugated system that could enable interactions with biological targets via π-π stacking .

Crystallographic and Synthetic Considerations Indolinones with hydrogen-bonding groups (e.g., -CH2OH, -NOH) often form stable crystalline structures, as observed in related compounds analyzed via SHELX and ORTEP software . General synthetic routes for indolinones involve condensation of ketones with amines or cyclization of substituted acryloyl derivatives, as described for analogs in .

Biological Activity

5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS No. 1368895-64-0) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects.

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • Structural Characteristics : The compound features an indole core with a hydroxymethyl and dimethyl substitution, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity against Gram-positive bacteria, demonstrating significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Biofilm Inhibitory Concentration (MBIC)
MRSA15.625 - 62.5 μM62.216 - 124.432 μg/mL
Enterococcus spp.62.5 - 125 μM124.432 - 248.863 μg/mL

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial growth and biofilm formation .

Antiproliferative Effects

Studies have also explored the antiproliferative effects of this compound on mammalian cells. Notably, it has been shown to induce significant cytotoxicity in various cancer cell lines by inhibiting topoisomerase II activity, leading to cell cycle arrest and apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro experiments demonstrated that treatment with this compound resulted in:

  • IC50 Values : Ranging from 10 to 30 µM across different cancer cell lines.
  • Mechanism : Induction of apoptosis via the mitochondrial pathway and activation of caspases.

Other Biological Activities

Beyond its antimicrobial and antiproliferative properties, the compound has shown potential in other areas:

  • Antifungal Activity : Exhibited moderate antifungal effects against Candida species with MIC values ranging from 106.91 to 208.59 μM.
  • Neuroprotective Effects : Preliminary studies suggest possible neuroprotective properties through antioxidant mechanisms, although further research is needed to confirm these findings.

Q & A

Q. What synthetic routes are most effective for preparing 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via condensation reactions using phase transfer catalysts (PTCs) or reductocyclization strategies. For example, condensation of substituted indol-2-ones with chloroacetonitrile derivatives in the presence of chiral PTCs enables stereochemical control . Reductocyclization using agents like Vitride (sodium bis(2-methoxyethoxy)aluminum dihydride) further refines the product . Regioselectivity is influenced by steric and electronic effects of substituents; bulky groups at the 3,3-positions (e.g., dimethyl) favor specific pathways .

Q. How can X-ray crystallography and NMR spectroscopy be optimized for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software (via the SHELX suite) is widely used for precise determination of bond lengths, angles, and stereochemistry . For NMR analysis, ¹H and ¹³C spectra should be acquired in deuterated DMSO or CDCl₃ to resolve signals from hydroxymethyl and dihydroindole moieties. Key structural markers include:
  • ¹H NMR : Hydroxymethyl proton (~δ 4.5–5.0 ppm, broad singlet).
  • ¹³C NMR : Carbonyl (C=O) at ~δ 175–180 ppm .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Initial screening should include:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values <100 µg/mL indicating potential .
  • Receptor Modulation : Cell-based luciferase reporter assays (e.g., progesterone receptor antagonism/agonism) at 1–10 µM concentrations .

Advanced Research Questions

Q. How do substituent modifications at the 3,3-positions influence functional switching (agonist vs. antagonist) in receptor binding?

  • Methodological Answer : Substituent size and polarity critically modulate activity. For example:
SubstituentFunctional Outcome
3,3-DimethylPR antagonist (IC₅₀: 20 nM)
3,3-SpirocyclohexylPR agonist (EC₅₀: 50 nM)
Computational docking (e.g., AutoDock Vina) reveals steric clashes with helix 12 of the receptor’s ligand-binding domain for bulkier groups, shifting activity .

Q. What computational strategies are recommended for predicting electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
  • HOMO-LUMO gap : ~4.5 eV (indicating moderate reactivity).
  • Electrophilicity Index (ω) : ~1.8 eV (suggests nucleophilic attack at the hydroxymethyl group).
    Molecular electrostatic potential (MEP) maps highlight electron-rich regions (indole ring) and electrophilic sites (carbonyl group) .

Q. How can multi-step synthesis be optimized to improve yield and purity in scaled-up production?

  • Methodological Answer : Key optimizations include:
  • Catalyst Screening : Chiral PTCs (e.g., cinchona alkaloids) improve enantiomeric excess (ee >90%) .
  • Workflow Integration : One-pot, three-component reactions (e.g., azomethine ylide cycloaddition) reduce intermediates and increase atom economy (yield >75%) .
  • Purification : Flash chromatography (silica gel, 4:1 hexane/ethyl acetate) followed by recrystallization (ethanol/water) achieves >98% purity .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:
  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays .
  • Orthogonal Characterization : Cross-validate via LC-MS (purity) and SCXRD (stereochemical confirmation) .
  • Meta-Analysis : Compare EC₅₀/IC₅₀ values across studies using standardized receptor constructs .

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